
1-Alil-4-(2-azidoetil)piperazina
Descripción general
Descripción
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Allyl-4-(2-azidoethyl)piperazine is C9H17N5, and its molecular weight is 195.27 g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Absorción de Dióxido de Carbono
El compuesto 1-(2-aminoetil)piperazina (AEPZ), que es estructuralmente similar a 1-Alil-4-(2-azidoetil)piperazina, se ha identificado como un posible candidato para el solvente de captura de CO2 . La cinética de absorción de CO2 en AEPZ acuoso se estudia utilizando un reactor de celda agitada . Esta aplicación es crucial para descarbonizar el dióxido de carbono (CO2) de los emisores de gases de efecto invernadero como el acero, el cemento, el petróleo, el gas, los petroquímicos, los productos químicos y los fertilizantes .
Inhibición de la Corrosión
1-(2-Aminoetil)piperazina se utiliza en una variedad de reacciones para estudiar la inhibición de la corrosión . Se puede utilizar para prevenir la corrosión de los metales, lo que es un problema importante en muchas industrias.
Estudios de Actividad Biológica
1-(2-Aminoetil)piperazina también se utiliza en el estudio de la actividad biológica . Se puede utilizar en el desarrollo de nuevos medicamentos y terapias.
Efectos del Ligando Metálico en la Catálisis
Este compuesto se utiliza en el estudio de los efectos de los ligandos metálicos en la catálisis . Esta investigación puede conducir al desarrollo de catalizadores más eficientes para diversas reacciones químicas.
Curado de Epóxidos
1-(2-Aminoetil)piperazina se utiliza para el curado de epóxidos . Las resinas epoxi se utilizan ampliamente en recubrimientos, adhesivos y materiales compuestos, y este compuesto puede ayudar en su proceso de curado.
Activación de Superficies
Este compuesto se utiliza para la activación de superficies . Puede modificar las propiedades superficiales de los materiales, haciéndolos más adecuados para aplicaciones específicas.
Aditivo para Asfalto
1-(2-Aminoetil)piperazina se utiliza como aditivo para asfalto . Puede mejorar las propiedades del asfalto, haciéndolo más duradero y resistente al desgaste.
Mecanismo De Acción
1-Allyl-4-(2-azidoethyl)piperazine acts as a cross-linker, forming covalent bonds with proteins and other molecules. When 1-Allyl-4-(2-azidoethyl)piperazine binds to a molecule, it forms a stable bond that can be used to modify the molecule. This bond can be used to modify the structure of the molecule, as well as its properties and functions.
Biochemical and Physiological Effects
1-Allyl-4-(2-azidoethyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as protein kinases and phosphatases. It has also been found to be an effective inhibitor of cell proliferation. 1-Allyl-4-(2-azidoethyl)piperazine has also been found to be an effective inhibitor of the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-4-(2-azidoethyl)piperazine has a number of advantages for lab experiments. It is a small molecule, making it easy to work with and allowing for easy modification. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine is stable and can be stored for long periods of time. However, 1-Allyl-4-(2-azidoethyl)piperazine can be toxic when used in large quantities, and should be used with caution.
Direcciones Futuras
1-Allyl-4-(2-azidoethyl)piperazine has a number of potential future directions. It could be used in drug design and medicinal chemistry, as it can be easily modified to create a variety of compounds. It could also be used in immunology research, as it can be used to detect the presence of certain proteins in a sample. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new drugs, as it has been found to be an effective inhibitor of certain enzymes and cell proliferation. Finally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new biocatalysts, as it has been found to be an effective inhibitor of certain enzymes.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWAWBIYFORTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



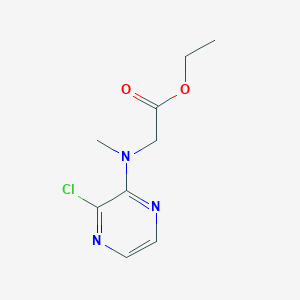
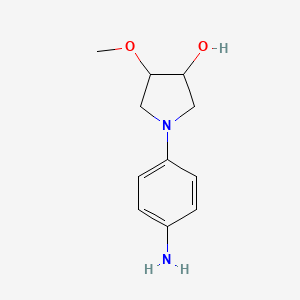
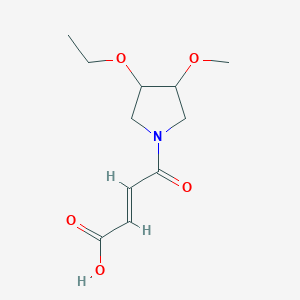
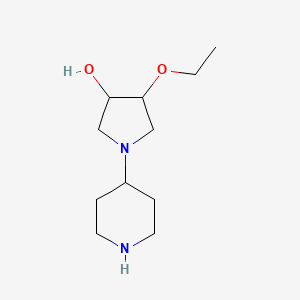

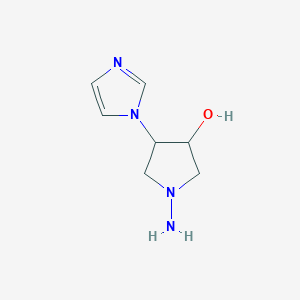

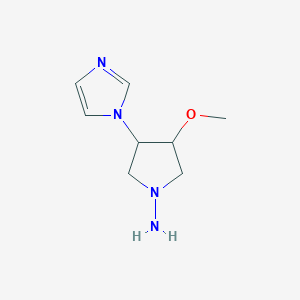

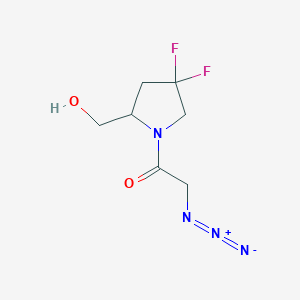



![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)